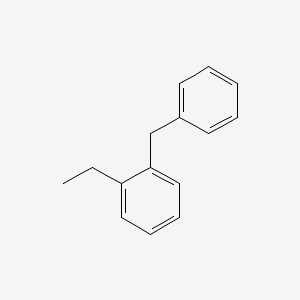

1-Benzyl-2-ethylbenzene

Beschreibung

1-Benzyl-2-ethylbenzene (IUPAC name: Benzene, 1-ethyl-2-(phenylmethyl); CAS 28122-25-0) is a disubstituted benzene derivative with a benzyl (-CH₂C₆H₅) and ethyl (-CH₂CH₃) group at the 1- and 2-positions, respectively. Its molecular formula is C₁₅H₁₆, with a molecular weight of 196.29 g/mol and an InChIKey of SADTWSHFQKKIAT-UHFFFAOYSA-N . Key physical properties include a liquid-phase combustion enthalpy (ΔcH°liquid) of -1964 kcal/mol, indicative of its stability and energy content.

Eigenschaften

CAS-Nummer |

28122-25-0 |

|---|---|

Molekularformel |

C15H16 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

1-benzyl-2-ethylbenzene |

InChI |

InChI=1S/C15H16/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI-Schlüssel |

SADTWSHFQKKIAT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethylbenzene (CAS 100-41-4)

- Molecular Formula : C₈H₁₀

- Molecular Weight : 106.17 g/mol

- Structure: A monosubstituted benzene with a single ethyl group.

- Properties : Ethylbenzene is a volatile liquid (boiling point: 136°C) widely used in styrene production. Its simpler structure results in lower combustion enthalpy compared to 1-Benzyl-2-ethylbenzene. Toxicity studies highlight respiratory and dermal hazards .

| Property | This compound | Ethylbenzene |

|---|---|---|

| Molecular Weight | 196.29 g/mol | 106.17 g/mol |

| Combustion Enthalpy | -1964 kcal/mol | ~-5000 kJ/mol* |

| Substituent Complexity | High (benzyl + ethyl) | Low (ethyl only) |

*Ethylbenzene’s combustion enthalpy is extrapolated from hydrocarbon trends .

1-Allyl-2-methylbenzene (CAS 1587-04-8)

- Molecular Formula : C₁₀H₁₂

- Molecular Weight : 132.21 g/mol

- Structure : Features an allyl (-CH₂CHCH₂) and methyl (-CH₃) group.

- Properties : The allyl group introduces unsaturation, altering reactivity (e.g., susceptibility to polymerization) compared to the saturated benzyl group in this compound. Applications include organic synthesis intermediates .

Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- (CAS not specified)

- Molecular Formula : C₁₅H₁₄

- Structure : Contains a styryl (-CH=CHC₆H₅) group and methyl group.

- Properties : The conjugated double bond in the styryl group enhances UV absorption (λmax ~250–280 nm), a feature absent in this compound. Such derivatives are used in photochemical studies .

2,3-Diphenylbutane (CAS 1889-67-4)

- Molecular Formula : C₁₆H₁₈

- Structure : Two benzene rings linked via a dimethyl-ethanediyl bridge.

- Properties : The rigid bridge reduces conformational flexibility compared to this compound, impacting melting points and solubility .

Data Tables for Key Compounds

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 28122-25-0 | C₁₅H₁₆ | 196.29 | Benzyl, ethyl |

| Ethylbenzene | 100-41-4 | C₈H₁₀ | 106.17 | Ethyl |

| 1-Allyl-2-methylbenzene | 1587-04-8 | C₁₀H₁₂ | 132.21 | Allyl, methyl |

| Benzene, 1-methyl-3-[(1E)-2-phenylethenyl]- | N/A | C₁₅H₁₄ | 194.28 | Styryl, methyl |

| 2,3-Diphenylbutane | 1889-67-4 | C₁₆H₁₈ | 210.31 | Dimethyl-ethanediyl bridge |

Research Findings and Trends

- Substituent Effects : Bulky groups (e.g., benzyl) increase molecular weight and combustion enthalpy but reduce volatility. Conjugated systems (e.g., styryl) enhance UV activity .

- Synthetic Utility : Allyl and styryl derivatives are more reactive in polymerization or photochemical reactions, whereas this compound’s stability suits it for catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.